molecular formula C18H14F3NO4 B8040343 ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate

ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate

Cat. No.: B8040343
M. Wt: 365.3 g/mol
InChI Key: ADNOGFPNGYPHQG-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has garnered attention due to its unique chemical structure and promising biological activities.

Preparation Methods

The synthesis of ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate involves several steps, including the preparation of intermediates and the final compound. The synthetic routes typically involve the use of pyridine-containing polycyclic derivatives. The preparation method includes specific reaction conditions such as temperature, solvents, and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer, autoimmune diseases, and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the conditions under which the compound is used .

Comparison with Similar Compounds

ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial activity.

    CID 6540461: Another cephalosporin with similar pharmacological properties.

    CID 5362065: A compound with similar structural features but different biological activities.

    CID 5479530: A cephalosporin with distinct pharmacological actions

The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c1-2-26-18(25)13(9-22-10-3-5-11(23)6-4-10)17(24)12-7-15(20)16(21)8-14(12)19/h3-9,22-23H,2H2,1H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNOGFPNGYPHQG-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)O)C(=O)C2=CC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=C(C=C1)O)/C(=O)C2=CC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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